Azaserine's primary mechanism of action involves inhibiting the enzyme glutamine synthetase. This enzyme plays a crucial role in the synthesis of glutamine, an essential amino acid for protein synthesis and other cellular functions. By inhibiting glutamine synthetase, azaserine disrupts the normal production of glutamine, leading to a cascade of effects within the cell [1].
[1] Jacquez, J. A. (1957). Mechanism of Action of Azaserine. Archives of Biochemistry and Biophysics, 69(1), 157-167. ()
Azaserine's ability to disrupt protein synthesis makes it a valuable tool for researchers studying cell proliferation. Since rapidly dividing cells require high levels of protein synthesis, azaserine can be used to arrest or slow down cell growth. This allows researchers to investigate various aspects of the cell cycle and identify factors regulating cell division [2].
[2] Broome, J. D. (1960). Azaserine inhibition of nucleic acid synthesis in cultures of mammalian cells. The Journal of Experimental Medicine, 111(2), 107-119. ()
Azaserine's impact on glutamine levels also provides insights into protein synthesis pathways. By studying how cells respond to azaserine treatment, researchers can gain a better understanding of the complex mechanisms involved in protein production and the role of glutamine in this process [3].
[3] DeMoss, J. A., & Bard, R. C. (1958). Inhibition of amino acid incorporation into protein by azaserine. Journal of Bacteriology, 76(5), 440-447. ()
Azaserine is a naturally occurring compound classified as a diazo derivative of serine. Its chemical formula is , with a molar mass of approximately 173.13 g/mol. This compound exhibits notable antineoplastic (anti-cancer) and antibiotic properties, primarily attributed to its structural similarity to glutamine and its action as a purinergic antagonist. Azaserine functions by competitively inhibiting glutamine amidotransferase, an essential enzyme in glutamine metabolism, thereby affecting various metabolic pathways crucial for cell growth and proliferation .
Additionally, azaserine is stable under physiological conditions but can undergo acid-catalyzed hydrolysis, which affects its reactivity and biological activity .
Azaserine exhibits a range of biological activities primarily related to its role as an inhibitor of metabolic pathways. It has been shown to inhibit the hexosamine biosynthetic pathway, which is vital for glycosylation processes in cells. Furthermore, azaserine irreversibly inhibits gamma-glutamyltransferase, impacting glutathione metabolism and oxidative stress responses in cells .
Research indicates that azaserine can protect against hyperglycemic endothelial damage by increasing levels of manganese-superoxide dismutase, which helps reduce reactive oxygen species in the body. It also downregulates the expression of vascular cell adhesion molecule 1 (VCAM-1) and intercellular adhesion molecule 1 (ICAM-1), which are involved in inflammatory responses .
The synthesis of azaserine can be achieved through various methods, including both natural extraction from microbial sources and synthetic routes. The biosynthetic pathway for azaserine involves the condensation of 4-hydroxy-2-oxovalerate (HYAA) with L-serine .
In laboratory settings, azaserine can be synthesized via diazotization reactions where serine derivatives are treated with diazomethane or other diazo compounds under controlled conditions. This method allows for the production of azaserine with specific modifications that may enhance its biological activity or stability .
Azaserine has several applications in both clinical and research settings:
Studies have shown that azaserine interacts with various biomolecules, particularly nucleic acids. For instance, it forms stable adducts with deoxyguanosine that can lead to mutations if not repaired by cellular mechanisms. These interactions are pivotal in understanding how azaserine may contribute to carcinogenesis through DNA damage pathways .
Furthermore, interaction studies have indicated that azaserine can modulate enzyme activities related to glutamate metabolism by binding irreversibly to catalytic sites within enzymes such as glutaminase . This property underscores its potential utility in therapeutic contexts where modulation of amino acid metabolism is desired.
Azaserine shares structural similarities with several other compounds that also exhibit antitumor or antibiotic properties. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Similarity | Mechanism of Action | Unique Features |
|---|---|---|---|
| 6-Diazo-5-oxo-L-norleucine | Similar diazo group | Inhibits glutamine metabolism | More potent against certain tumors |
| L-glutamine | Structural analog | Primary nitrogen donor in metabolic pathways | Essential amino acid; not an inhibitor |
| Methotrexate | Folic acid analog | Inhibits dihydrofolate reductase | Primarily used in chemotherapy; different target |
| 5-Fluorouracil | Pyrimidine analogue | Inhibits thymidylate synthase | Used extensively in cancer treatment |
Azaserine's distinct feature lies in its diazo structure which allows it to form specific adducts with nucleic acids, leading to unique mechanisms of action compared to these similar compounds .
Azaserine possesses a molecular formula of C₅H₇N₃O₄ with a molecular weight of 173.13 grams per mole [1] [2] [3]. The compound exhibits a distinctive structural architecture characterized by a serine backbone modified with a diazoacetyl group attached to the hydroxyl moiety of the serine side chain [2] [3]. The molecular structure contains a single chiral center at the α-carbon position, conferring absolute stereochemical configuration designated as S according to the Cahn-Ingold-Prelog nomenclature system [3] [4].
The stereochemical analysis reveals that azaserine contains one defined stereocenter out of one possible stereocenter, indicating complete stereochemical definition [3]. Additionally, the molecule possesses one E/Z center associated with the diazo functional group [3]. The canonical SMILES representation of azaserine is NC@@HC(O)=O, which explicitly denotes the S-configuration at the chiral center through the @@ notation [3] [4].
The three-dimensional molecular structure demonstrates a characteristic α-amino acid framework with the amino group, carboxyl group, and the modified serine side chain extending from the central carbon atom. The diazoacetyl modification creates a unique α-diazoester functional group that is biologically unusual and synthetically significant [5] [6]. This structural feature distinguishes azaserine from other naturally occurring amino acids and contributes to its distinct chemical and biological properties.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₅H₇N₃O₄ | [1] [2] [3] |
| Molecular Weight (g/mol) | 173.13 | [1] [2] [3] |
| Absolute Configuration | S | [3] [4] |
| Defined Stereocenters | 1/1 | [3] |
| E/Z Centers | 1 | [3] |
The International Union of Pure and Applied Chemistry systematic name for azaserine is (2S)-2-amino-3-(2-diazoacetyl)oxypropanoic acid [1] [3]. This nomenclature precisely describes the stereochemical configuration and functional group arrangement within the molecule. Alternative International Union of Pure and Applied Chemistry acceptable names include (S)-2-amino-3-(2-diazoacetyl)oxypropanoic acid and O-(2-diazoacetyl)-L-serine [1] [7] [8].
The compound is also recognized by various systematic designations that reflect its structural relationship to serine. These include diazoacetic acid ester with serine, diazoacetate (ester) L-serine, and L-beta-(diazoacetoxy)alanine [9] [8] [10]. The nomenclature L-serine diazoacetate (ester) explicitly indicates the esterification of the serine hydroxyl group with diazoacetic acid [7] [8].
Common names for this compound include azaserine, L-azaserine, and the international nonproprietary name variants azaserina (Spanish) and azaserinum (Latin) [2] [9] [8]. Historical research designations encompass CI-337, CL-337, CN-15757, P-165, and NSC-742, which were assigned during early pharmacological investigations [9] [8] [10]. Abbreviated forms include AZS and AZA, commonly used in scientific literature [8] [10].
The Chemical Abstracts Service registry number is 115-02-6 [1] [9], while the European Community number is 204-061-6 [9] [11]. The United States Food and Drug Administration Unique Ingredient Identifier is 87299V3Q9W [9], and the Registry of Toxic Effects of Chemical Substances number is VT9625000 [10].
| Designation Type | Examples | Reference |
|---|---|---|
| Primary International Union of Pure and Applied Chemistry Name | (2S)-2-amino-3-(2-diazoacetyl)oxypropanoic acid | [1] [3] |
| Alternative International Union of Pure and Applied Chemistry Names | O-(2-diazoacetyl)-L-serine; L-serine diazoacetate (ester) | [1] [7] [8] |
| Common Names | Azaserine; L-Azaserine; Azaserina; Azaserinum | [2] [9] [8] |
| Systematic Names | Diazoacetic acid ester with serine; L-beta-(diazoacetoxy)alanine | [9] [8] [10] |
| Research Designations | CI-337; CN-15757; P-165; NSC-742 | [9] [8] [10] |
Azaserine exhibits characteristic acid-base behavior consistent with its amino acid structure, possessing a pKa value of 8.55 at 25°C [12] [13]. This relatively high pKa value indicates that the compound exists predominantly in its protonated form under physiological pH conditions. The dissociation behavior reflects the presence of both amino and carboxyl functional groups, which can undergo protonation and deprotonation reactions depending on the solution pH.
The pH-dependent stability profile of azaserine demonstrates remarkable variation across different pH ranges. Under acidic conditions, the compound undergoes rapid acid-catalyzed hydrolysis following pseudo-first-order reaction kinetics [14]. At pH 2.0, complete hydrolysis occurs within 2 hours with a half-life of 0.4 hours [14]. The half-life increases to 0.7 hours at pH 2.4 and 4.7 hours at pH 3.4, demonstrating the strong pH dependence of the hydrolysis reaction [14].
In contrast, azaserine exhibits exceptional stability within the pH range of 5.8 to 10.5, with no decomposition observed over extended periods [14]. The optimal stability occurs at pH 8.0, where aqueous solutions maintain maximum stability [15] [12]. Deviations from this optimal pH, either higher or lower than pH 8, result in decreased stability [15].
Under physiological conditions (pH 7.4), azaserine remains stable and resists hydrolysis even in the presence of active biological matrices [14]. This stability extends to cell culture media, active whole cell lysates, and commercial enzyme preparations such as porcine liver esterase, where no conversion is observed over 24-hour periods at 37°C [14].
| pH Condition | Stability/Half-life | Decomposition Products | Reference |
|---|---|---|---|
| pH 2.0 | t₁/₂ = 0.4 hours | L-serine | [14] |
| pH 2.4 | t₁/₂ = 0.7 hours | L-serine | [14] |
| pH 3.4 | t₁/₂ = 4.7 hours | L-serine | [14] |
| pH 5.8-10.5 | Stable (no decomposition) | None | [14] |
| pH 8.0 | Maximum stability | None | [15] [12] |
| Physiological pH | Stable | None | [14] |
The stability profile of azaserine reveals multiple degradation pathways that operate under different environmental conditions. The primary decomposition mechanism involves acid-catalyzed hydrolysis of the diazoester bond, which proceeds through pseudo-first-order kinetics and results in the formation of L-serine as the primary product [14]. This hydrolytic pathway is highly pH-dependent and becomes increasingly significant under acidic conditions below pH 5 [14].
Enzymatic degradation represents another significant decomposition pathway, particularly relevant in biological systems. Mouse liver contains a specific enzyme that rapidly decomposes certain O-esters of L-serine, including azaserine, to produce pyruvate and ammonia [16]. This enzyme exhibits a broad pH optimum around 7.2 and demonstrates a Michaelis constant (Km) of 2.3-2.4 × 10⁻³ M for azaserine [16]. The enzyme shows substrate specificity for serine esters where the terminal groups on the acid moiety are relatively nonionized [16].
The proposed mechanism for enzymatic degradation involves an α,β-elimination reaction that yields the corresponding acid, pyruvate, and ammonia as end-products [16]. This enzymatic pathway is inhibited by fluoride but remains unaffected by versene, dithizone, or cyanide, providing insights into the enzyme's cofactor requirements [16].
Thermal decomposition occurs at elevated temperatures, with azaserine decomposing before melting in the range of 146-162°C [2] [15] [13]. The thermal decomposition products have not been fully characterized, but the process is accompanied by visual changes and the release of potentially hazardous decomposition products including nitrogen oxides [17].
A direct alkylation pathway represents a non-hydrolytic decomposition mechanism where azaserine reacts directly with nucleophiles such as deoxyguanosine to form specific adducts [14] [18]. This pathway leads to the formation of O⁶-carboxymethyldeoxyguanosine adducts through direct alkylation rather than initial hydrolysis [14] [18].
The biosynthetic pathway reveals that azaserine formation involves hydrazonoacetic acid as an intermediate, which undergoes a 2-electron oxidation to generate the final diazo group [5] [6]. This biological route provides insights into the compound's natural degradation pathways and potential metabolic transformations.
| Degradation Pathway | Mechanism | Products | Conditions | Reference |
|---|---|---|---|---|
| Acid-catalyzed hydrolysis | Pseudo-first-order kinetics | L-serine | pH < 5 | [14] |
| Enzymatic degradation | α,β-elimination | Pyruvate, ammonia | pH ~7.2, liver enzyme | [16] |
| Thermal decomposition | Heat-induced breakdown | Not characterized | >146°C | [2] [15] [13] |
| Direct alkylation | Nucleophilic reaction | DNA adducts | Reaction with nucleotides | [14] [18] |
| Biosynthetic pathway | 2-electron oxidation | Azaserine formation | Bacterial enzymes | [5] [6] |
Acute Toxic;Health Hazard